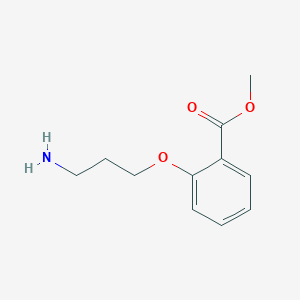

Methyl 2-(3-aminopropoxy)benzoate

Description

Methyl 2-(3-aminopropoxy)benzoate is an ester derivative featuring a benzoate core substituted with a 3-aminopropoxy group at the 2-position. This compound combines a polar aminoalkyl ether moiety with the lipophilic methyl ester, making it a versatile intermediate in medicinal and materials chemistry. Characterization methods include NMR, mass spectrometry, and X-ray crystallography, as seen in analogous compounds .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 2-(3-aminopropoxy)benzoate |

InChI |

InChI=1S/C11H15NO3/c1-14-11(13)9-5-2-3-6-10(9)15-8-4-7-12/h2-3,5-6H,4,7-8,12H2,1H3 |

InChI Key |

DHXCJUPUYIENRV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCCCN |

Origin of Product |

United States |

Preparation Methods

O-Alkylation of Methyl 2-Hydroxybenzoate

A key step involves the nucleophilic substitution of the phenolic hydroxyl group in methyl 2-hydroxybenzoate with a 3-aminopropyl derivative, usually protected as a tert-butoxycarbonyl (Boc) carbamate to avoid undesired reactions.

- React methyl 2-hydroxybenzoate with tert-butyl (3-bromopropyl)carbamate in the presence of a base such as potassium carbonate.

- Use a polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the reaction.

- The reaction is carried out at elevated temperatures (e.g., 60–100 °C) to promote substitution.

- The product is methyl 2-(3-(tert-butoxycarbonylamino)propoxy)benzoate.

This step yields the Boc-protected intermediate with good selectivity and moderate to high yields (e.g., 33% reported for similar O-alkylations).

Deprotection of the Boc Group

The Boc protecting group is removed under acidic conditions or by catalytic hydrogenation if a nitro group is involved in the precursor.

- Catalytic hydrogenation: Using palladium on carbon (Pd/C) in a methanol/ethyl acetate mixture under hydrogen atmosphere at room temperature effectively reduces the nitro group and removes the Boc group simultaneously, yielding the free amine.

- Acidic deprotection: Treatment with trifluoroacetic acid (TFA) or similar acids can also remove the Boc group.

The deprotection step typically proceeds with high yield (up to 93% reported) and affords this compound as a white solid.

Ester Hydrolysis (Optional)

If the target compound requires the free acid rather than the methyl ester, hydrolysis of the ester group can be performed.

- Hydrolysis is achieved by treating the methyl ester with sodium hydroxide in a mixture of methanol and tetrahydrofuran (THF).

- The reaction is conducted under reflux or room temperature until completion.

- The product is methyl 2-(3-aminopropoxy)benzoic acid.

This step yields the acid in moderate to good yields (around 70% reported).

Representative Reaction Scheme

| Step | Reactants & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1. O-alkylation | Methyl 2-hydroxybenzoate + tert-butyl (3-bromopropyl)carbamate, K2CO3, DMF, 60-100 °C | Methyl 2-(3-(Boc-amino)propoxy)benzoate | ~33 |

| 2. Deprotection | Pd/C, H2, MeOH:EtOAc (1:1), room temp | This compound | 93 |

| 3. Hydrolysis (optional) | NaOH, MeOH:THF, reflux or room temp | 2-(3-aminopropoxy)benzoic acid | 72 |

Alternative Synthetic Routes and Related Compounds

While direct literature on this compound is limited, related synthetic methods for similar aminobenzoate derivatives provide insight:

Synthesis of 3-methyl-2-aminobenzoic acid via chlorination, oxidation, and ammoniation steps starting from m-xylene has been reported with high yields and environmentally friendly conditions. Although this route targets a different substitution pattern, the principles of selective functional group transformation and catalytic ammoniation are relevant for designing synthetic routes to aminobenzoate derivatives.

Condensation reactions involving methyl 2-aminobenzoate and other functionalized substrates have been explored for related compounds, such as methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, indicating the versatility of the aminobenzoate scaffold.

Analytical and Characterization Data

The synthesized this compound and intermediates are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR signals for aromatic protons around 7.4–7.8 ppm.

- Signals for methoxy protons at ~3.8 ppm.

- Signals for the propoxy chain and amino group protons between 2.0–4.2 ppm.

- Mass Spectrometry (MS):

- Molecular ion peaks corresponding to expected molecular weights.

- Infrared Spectroscopy (IR):

- Characteristic ester C=O stretch near 1730 cm^-1.

- NH2 stretching vibrations around 3300–3500 cm^-1.

- Melting Point and Crystallography:

Summary and Recommendations

- The preferred synthesis of this compound involves O-alkylation of methyl 2-hydroxybenzoate with a Boc-protected 3-bromopropylamine, followed by Boc deprotection under catalytic hydrogenation conditions.

- The reaction conditions require polar aprotic solvents, mild bases, and controlled temperatures to optimize yield and selectivity.

- Purification typically involves recrystallization or chromatographic techniques.

- Analytical characterization confirms the structure and purity of the final compound.

- Alternative synthetic routes, including those involving chlorination and oxidation of methylbenzoate derivatives, may provide complementary strategies for related compounds but are less direct for this specific target.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminopropoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives.

Scientific Research Applications

Methyl 2-(3-aminopropoxy)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Research into its potential therapeutic applications, such as drug development and pharmacological studies, is ongoing.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminopropoxy)benzoate involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Substituent Effects on Bioactivity and Stability

Biological Activity

Methyl 2-(3-aminopropoxy)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derivative of benzoic acid with an aminoalkoxy side chain. The general structure can be represented as follows:

The synthesis typically involves the reaction of methyl 2-benzonate with 3-aminopropanol under acidic conditions, yielding the desired product with a high degree of purity.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of various benzoate derivatives. This compound has shown promising antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at concentrations as low as 10-50 µg/mL, depending on the bacterial strain tested.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

These results suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial growth.

Cytotoxicity and Anticancer Activity

In vitro studies assessing the cytotoxic effects on cancer cell lines have indicated that this compound exhibits selective toxicity towards certain cancer cells while sparing normal cells. The compound demonstrated a GI50 (Growth Inhibition at 50% concentration) value of approximately 25 µM in human leukemia cells, suggesting potential as an anticancer agent.

Table 2: Cytotoxicity Profiles in Cancer Cell Lines

| Cell Line | GI50 (µM) |

|---|---|

| HL-60 (Leukemia) | 25 |

| MCF-7 (Breast Cancer) | >100 |

| A549 (Lung Cancer) | 45 |

The biological activity of this compound appears to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death through caspase activation.

- Quorum Sensing Interference : Some studies suggest that similar compounds can disrupt quorum sensing in bacteria, reducing biofilm formation and virulence.

Case Study 1: Antimicrobial Efficacy

A study conducted by Li et al. (2020) demonstrated that derivatives similar to this compound significantly reduced biofilm formation in Staphylococcus aureus. The authors noted a reduction in biofilm mass by over 50% when treated with the compound at sub-MIC concentrations, highlighting its potential as an anti-biofilm agent.

Case Study 2: Anticancer Potential

Research published by Zhang et al. (2023) evaluated the effects of this compound on human leukemia cells. The study found that treatment led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis rates. This suggests that the compound may act as a pro-oxidant in cancer cells, providing a basis for further development as an anticancer therapeutic.

Q & A

Q. What synthetic methodologies are recommended for the preparation of Methyl 2-(3-aminopropoxy)benzoate, and how can reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For instance, reacting methyl 2-hydroxybenzoate with 3-aminopropyl bromide under basic conditions (e.g., DIPEA) at 40–60°C for 24–48 hours. Optimization includes:

- Temperature control : Higher temperatures (e.g., 60°C) accelerate reaction rates but may increase side products.

- Base selection : DIPEA effectively deprotonates intermediates, improving nucleophilicity.

- Purification : Column chromatography using gradients of ethyl acetate in dichloromethane isolates the product with >90% purity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H NMR : Identifies proton environments (e.g., methoxy at δ 3.8 ppm, aminopropoxy chain at δ 2.7–3.5 ppm, aromatic protons at δ 6.5–8.0 ppm).

- IR spectroscopy : Confirms ester (C=O stretch ~1700 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) groups.

- HPLC : Assesses purity (>95% using C18 columns with acetonitrile/water mobile phases).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 224) validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies often arise from disordered structures or incorrect space group assignments. Steps to resolve:

Refinement with SHELXL : Model disorder using PART instructions and anisotropic displacement parameters.

Void analysis in Mercury : Identify solvent-accessible regions to account for unmodeled electron density.

Validation tools : Rfree values and packing similarity checks against Cambridge Structural Database (CSD) entries ensure model accuracy .

Q. What computational approaches predict the reactivity of this compound in complex reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states (e.g., nucleophilic substitutions) using Gaussian or ORCA. Activation energies guide solvent/catalyst selection.

- Molecular docking : AutoDock Vina evaluates interactions with biological targets (e.g., kinase enzymes), prioritizing derivatives with enhanced binding affinity .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 2, and 4 weeks.

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life (e.g., t₉₀ at 25°C).

- Degradation product identification : LC-MS and ¹H NMR identify hydrolyzed or oxidized byproducts, informing formulation strategies .

Q. What strategies elucidate the role of this compound as an intermediate in kinase inhibitor synthesis (e.g., Prexasertib)?

Methodological Answer:

- Retrosynthetic analysis : Trace Prexasertib’s pyrazol-3-ylamino backbone to coupling reactions involving the benzoate intermediate.

- Bioisosteric replacement : Modify the aminopropoxy chain to enhance solubility (e.g., PEGylation) while maintaining binding to ATP pockets.

- In vitro assays : Test intermediate derivatives against cancer cell lines (e.g., HCT-116) to correlate structural modifications with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.